molecular formula C12H11BrN2 B1424064 5-bromo-3-methyl-N-phenylpyridin-2-amine CAS No. 1219957-64-8

5-bromo-3-methyl-N-phenylpyridin-2-amine

Cat. No.: B1424064
CAS No.: 1219957-64-8
M. Wt: 263.13 g/mol
InChI Key: ALWRPFMIVJFNGD-UHFFFAOYSA-N
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Description

5-Bromo-3-methyl-N-phenylpyridin-2-amine (CAS 1219957-64-8) is a high-value pyridine derivative supplied with a defined molecular weight of 263.13 g/mol and the molecular formula C12H11BrN2 . This compound is primarily utilized in transition metal-castalyzed cross-coupling reactions, where the N-aryl-2-aminopyridine structure acts as a powerful directing group, enabling selective C-H bond functionalization and facilitating the construction of complex N-heterocycles . Its research applications are centered on synthetic organic chemistry, serving as a key building block for the development of novel chemical entities. The presence of the bromine atom at the 5-position of the pyridine ring makes it a versatile substrate for pivotal cross-coupling methodologies, such as the Suzuki-Miyaura reaction, which is widely employed for efficient carbon-carbon bond formation to create biaryl structures . Furthermore, the core N-aryl-2-aminopyridine scaffold is a privileged structure in medicinal chemistry, found in various biologically active compounds. Researchers employ this reagent to synthesize diverse N-heterocycles, including indoles, carbazoles, and quinolinones, which are valuable frameworks in drug discovery and materials science . For optimal stability and longevity, this product should be stored sealed in a dry environment at 2-8°C . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

5-bromo-3-methyl-N-phenylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2/c1-9-7-10(13)8-14-12(9)15-11-5-3-2-4-6-11/h2-8H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALWRPFMIVJFNGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1NC2=CC=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-methyl-N-phenylpyridin-2-amine can be achieved through a palladium-catalyzed Suzuki cross-coupling reaction. This method involves the reaction of 5-bromo-2-methylpyridin-3-amine with phenylboronic acid in the presence of a palladium catalyst and a base. The reaction is typically carried out in an organic solvent such as toluene or ethanol under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the Suzuki cross-coupling reaction is a widely used method in industrial settings for the synthesis of various aromatic compounds. This method is favored due to its efficiency, mild reaction conditions, and the availability of reagents.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-methyl-N-phenylpyridin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxyl group.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include amines.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-3-methyl-N-phenylpyridin-2-amine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its derivatives are investigated for potential therapeutic effects against diseases such as cancer and bacterial infections. Research has shown that related pyridine derivatives exhibit antimicrobial and anticancer properties, making them promising candidates for drug development .

Case Study: Anticancer Activity
A study evaluated various pyridine derivatives, including this compound, for their anticancer activities against cell lines such as HeLa (cervical cancer) and A549 (lung cancer). Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Biochemical Research

This compound is utilized in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. It aids in understanding biological pathways and developing new therapeutic strategies. For instance, the compound's interaction with specific enzymes can shed light on its potential role in modulating biological processes.

The compound can be incorporated into agrochemical formulations to develop effective pesticides and herbicides. Its structural characteristics allow it to interact with biological systems in plants, enhancing crop protection against pests .

Analytical Chemistry

In analytical chemistry, this compound serves as a standard reference compound for the detection and quantification of similar compounds in various samples. Its reliable chemical behavior under different conditions makes it a valuable tool in analytical methods .

Mechanism of Action

The mechanism of action of 5-bromo-3-methyl-N-phenylpyridin-2-amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved are still under investigation, but it is thought to modulate biological processes through binding to its targets and altering their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The table below compares the target compound with key analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Bioactivity References
5-Bromo-3-methyl-N-phenylpyridin-2-amine Br (5), CH₃ (3), Ph-NH (2) C₁₂H₁₂BrN₂ 265.14 High lipophilicity; potential π-π interactions
N-(5-Bromo-2-methoxypyridin-3-yl)-2,4-difluorobenzenesulfonamide Br (5), OMe (2), SO₂-C₆H₃F₂ (3) C₁₂H₈BrF₂N₂O₃S 403.17 Sulfonamide enhances electron withdrawal; solid state stability
5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine Br (5), (3,4-OMe)C₆H₃CH₂ (2) C₁₄H₁₅BrN₂O₂ 331.19 Anti-tumor, anti-viral activity; forms H-bonded dimers
5-Bromo-6-fluoropyridin-2-amine Br (5), F (6), NH₂ (2) C₅H₄BrFN₂ 191.00 Fluorine enhances polarity; potential H-bonding
5-Bromo-N,4-dimethyl-3-nitropyridin-2-amine Br (5), NO₂ (3), 2×CH₃ (4, N) C₇H₇BrN₃O₂ 261.05 Nitro group increases reactivity; possible toxicity
Key Observations:

The nitro-substituted analog () is more reactive due to the electron-deficient nitro group, which may limit stability compared to the target compound .

Biological Activity :

  • The dimethoxybenzyl analog () shows anti-tumor and anti-viral activity, attributed to its ability to form hydrogen-bonded dimers in the crystal lattice. The target compound’s phenyl group may improve membrane permeability due to increased lipophilicity .

Physical Properties :

  • Fluorine-substituted analogs () have higher polarity, improving aqueous solubility but reducing bioavailability. The target compound’s phenyl and methyl groups likely enhance lipid solubility, favoring blood-brain barrier penetration .

Structural and Crystallographic Insights

  • Hydrogen Bonding : The dimethoxybenzyl analog forms centrosymmetric dimers via N–H⋯N bonds . The target compound’s phenyl group may instead engage in π-π stacking, altering crystallization behavior.

Biological Activity

5-Bromo-3-methyl-N-phenylpyridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanism of action, and structural characteristics, supported by relevant data tables and findings from recent studies.

Chemical Structure and Properties

This compound has the following chemical properties:

  • Molecular Formula : C13H12BrN3
  • Molecular Weight : 263.133 g/mol
  • Structure : The compound features a bromine atom, a methyl group, and a phenyl group attached to a pyridine ring, which contributes to its unique reactivity and biological interactions.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets, such as enzymes or receptors, potentially modulating various signaling pathways. This interaction may lead to alterations in biological processes that underpin its therapeutic effects.

Antimicrobial Properties

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial activity. The presence of the pyridine ring is often linked to the ability to inhibit microbial growth by interfering with essential cellular functions .

Anticancer Potential

Studies have highlighted the potential anticancer properties of this compound. The structural motifs present in this compound may allow it to act as an inhibitor for certain cancer-related enzymes or pathways. For instance, derivatives of pyridine compounds have shown promise as inhibitors in cancer therapy by targeting specific kinases involved in tumor growth .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

  • Antimicrobial Activity : A study demonstrated that derivatives of pyridine compounds, including those similar to this compound, exhibited effective antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antibiotics .
  • Cytotoxicity Assays : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound could induce apoptosis in certain cancer cells, highlighting its potential as an anticancer agent .
  • Structure–Activity Relationship (SAR) : Research into SAR has revealed that modifications to the structure of similar compounds can significantly impact their biological activity. For example, variations in substituents on the pyridine ring can enhance binding affinity to target enzymes involved in cancer progression .

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaSimilarity Index
5-Bromo-N-methyl-N-phenylpyridin-2-amineC13H12BrN30.95
4-Bromo-N-methylpyridin-2-amineC11H12BrN0.80
N-(3-Bromo-5-chloropyridin-2-yl)formamideC10H8BrClN0.79
3-Bromo-N,N-dimethylpyridin-2-amineC12H14BrN0.95

This table illustrates how slight variations in structure can lead to different biological activities and reactivities, emphasizing the importance of specific functional groups like bromine and phenyl attachments in influencing pharmacological properties.

Q & A

Q. What are the common synthetic routes for 5-bromo-3-methyl-N-phenylpyridin-2-amine, and how are reaction conditions optimized?

  • Methodological Answer : A widely used approach involves reductive amination. For example, reacting 5-bromo-3-methylpyridin-2-amine with benzaldehyde in methanol under reflux, followed by reduction with sodium cyanoborohydride, yields the target compound. Key parameters include temperature (reflux at ~65°C), solvent choice (methanol for solubility), and stoichiometric ratios (1:1 amine-to-aldehyde ratio). Post-reaction purification via recrystallization in ethanol improves purity . Alternative methods may employ Buchwald-Hartwig amination, using palladium catalysts to couple aryl halides with amines, but this requires inert conditions and specialized ligands .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : 1^1H NMR reveals aromatic proton splitting patterns (e.g., para-substituted phenyl groups at δ 7.2–7.4 ppm) and methyl group signals (δ ~2.3 ppm). 13^{13}C NMR confirms bromine’s deshielding effect on the pyridine ring .
  • X-ray Crystallography : Single-crystal analysis identifies intermolecular interactions (e.g., hydrogen bonds between amine and pyridine nitrogen) and validates bond lengths/angles. For example, a centrosymmetric dimer structure stabilized by N–H···N hydrogen bonds was reported for a related bromopyridine derivative .

Q. What are the solubility properties of this compound, and how do they influence reaction design?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves well in polar aprotic solvents (e.g., DMF, DMSO) and moderately in methanol. This solubility profile necessitates solvent screening for reactions. For instance, Suzuki-Miyaura cross-coupling reactions may require DMF/water mixtures to balance solubility and catalyst activity. Precipitation in aqueous workups can aid purification .

Advanced Research Questions

Q. How do electronic effects of substituents (Br, methyl, phenyl) influence reactivity in catalytic transformations?

  • Methodological Answer :
  • Bromine : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the para position and enhancing oxidative addition in cross-coupling reactions (e.g., Suzuki with aryl boronic acids).
  • Methyl Group : Electron-donating effect stabilizes adjacent positions, potentially slowing nucleophilic attacks.
  • Phenyl Group : Introduces steric hindrance and π-π stacking interactions, affecting catalyst accessibility. Computational studies (DFT) can model charge distribution and predict regioselectivity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound?

  • Methodological Answer : Contradictions often arise from impurities in starting materials or unoptimized conditions. Systematic approaches include:
  • DoE (Design of Experiments) : Vary temperature, solvent, and catalyst loading to identify critical factors.
  • In situ Monitoring : Use HPLC or LC-MS to track intermediate formation and side reactions.
  • Cross-Validation : Reproduce literature methods with rigorous control of moisture/oxygen levels (e.g., Schlenk techniques for air-sensitive steps) .

Q. How can computational tools predict and optimize the biological activity of derivatives?

  • Methodological Answer :
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis. For example, pyridine-based compounds often exhibit kinase inhibition due to N-atom coordination.
  • QSAR Modeling : Correlate substituent properties (e.g., logP, Hammett constants) with bioactivity data to design analogs with improved potency.
  • Reaction Path Search : Use quantum chemistry software (e.g., Gaussian) to simulate intermediates and transition states, guiding synthetic routes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.